

Application Notes and Protocols for the Deprotection of TBDPS Ethers Using TBAF

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Compound of Interest

Compound Name: *tert*-Butylchlorodiphenylsilane

Cat. No.: B126151

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Introduction

The *tert*-butyldiphenylsilyl (TBDPS) group is a robust protecting group for hydroxyl functionalities, widely employed in multi-step organic synthesis due to its exceptional stability under a broad range of reaction conditions. Its stability can be attributed to the significant steric hindrance provided by the bulky *tert*-butyl and phenyl substituents on the silicon atom.

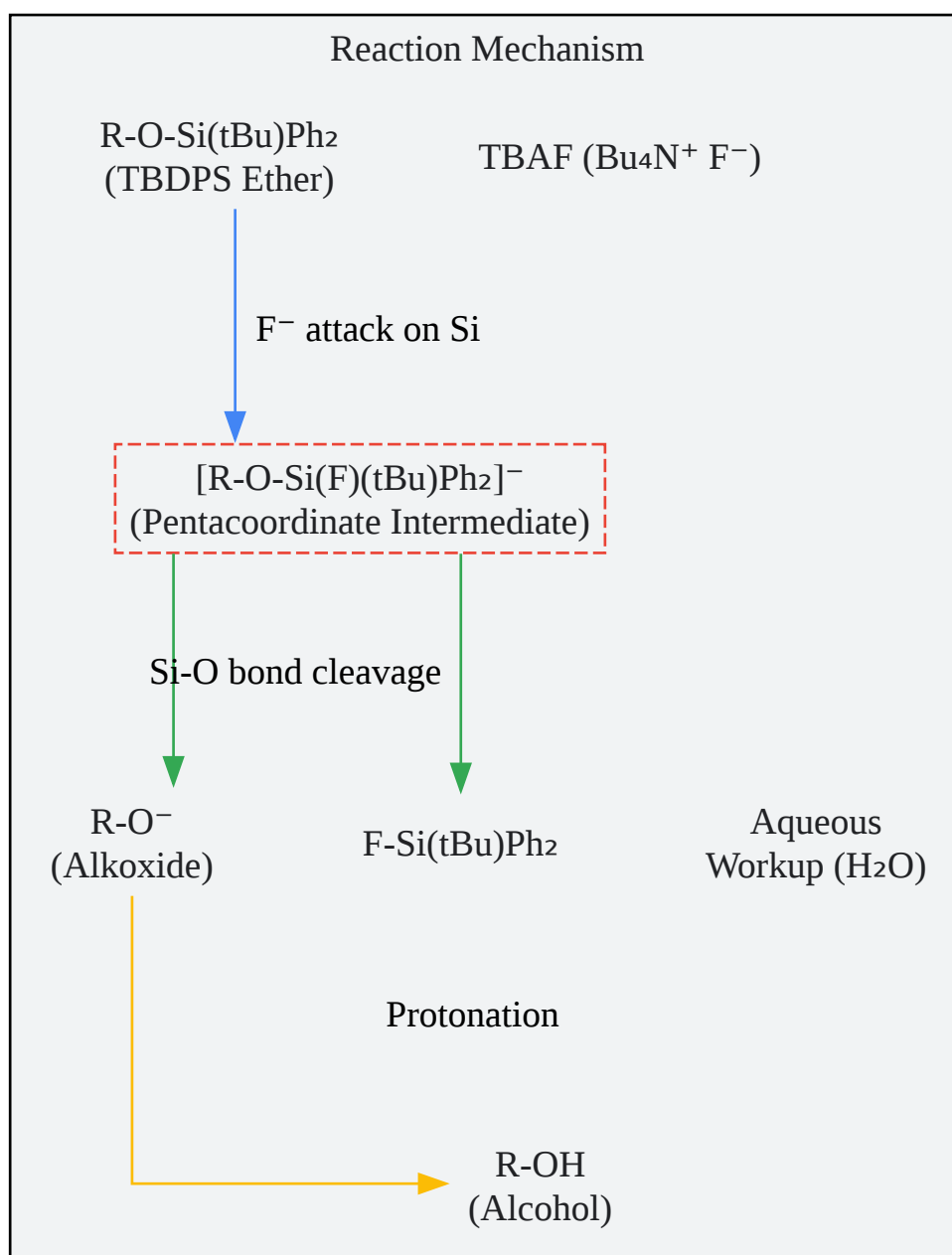
Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of TBDPS ethers, offering a reliable method for deprotection where other silyl ethers might be too labile. The high affinity of the fluoride ion for silicon drives this reaction, leading to the regeneration of the parent alcohol.

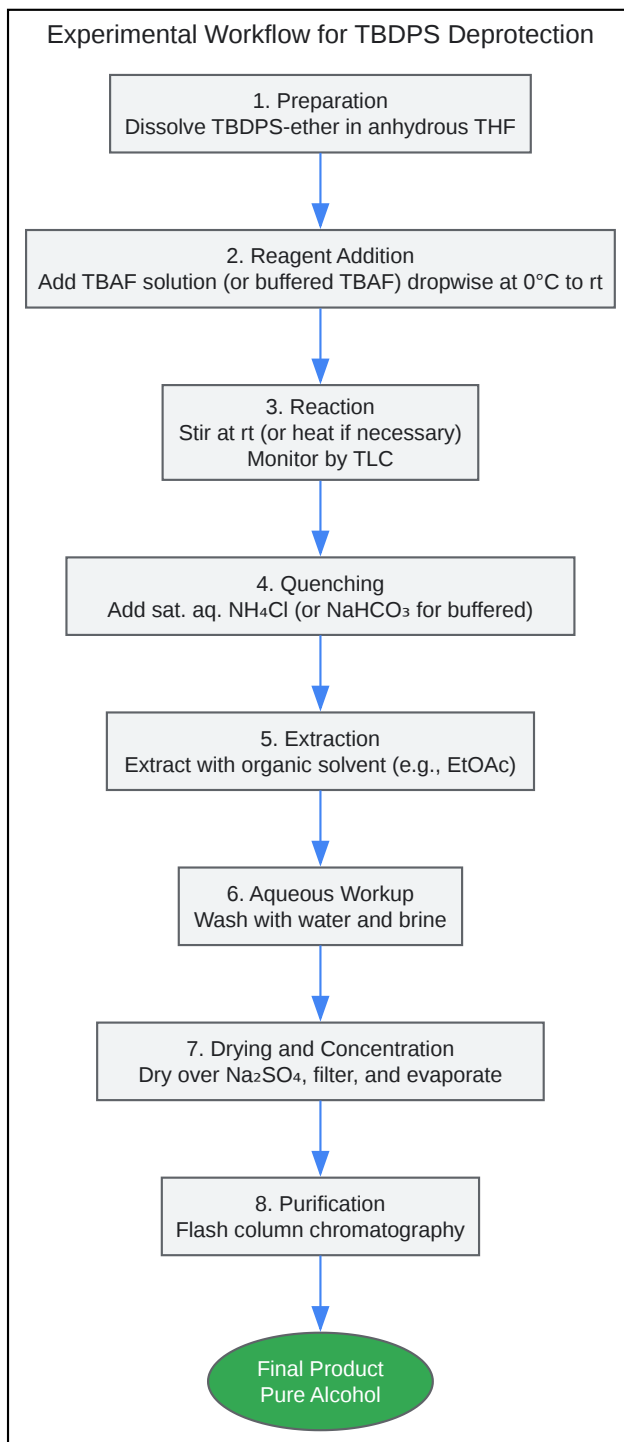
These application notes provide a comprehensive overview of the deprotection of TBDPS ethers using TBAF, including the reaction mechanism, factors influencing the reaction, quantitative data on reaction conditions and yields, and detailed experimental protocols.

Mechanism of Deprotection

The deprotection of TBDPS ethers with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This attack is facilitated by the high affinity of silicon for fluoride, which leads to the formation of a transient, pentacoordinate silicon intermediate. This intermediate is unstable and subsequently fragments, cleaving the silicon-oxygen bond to release the

corresponding alkoxide. A subsequent aqueous workup protonates the alkoxide to yield the desired alcohol and a stable tert-butyldiphenylsilyl fluoride byproduct.





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